3-(2,5-difluorophenyl)piperidine
Description
3-(2,5-Difluorophenyl)piperidine is a fluorinated piperidine derivative characterized by a six-membered piperidine ring substituted at the 3-position with a 2,5-difluorophenyl group. The difluorophenyl moiety enhances metabolic stability and influences binding interactions due to its electron-withdrawing nature, making it a critical pharmacophore in medicinal chemistry .
Properties
CAS No. |
1044768-90-2 |
|---|---|
Molecular Formula |
C11H13F2N |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Grignard Addition and Ring Closure
A critical step involves the addition of a Grignard reagent to the Schiff base intermediate. For this compound, 2-(2-bromoethyl)-1,3-dioxane reacts with magnesium powder in THF to generate the requisite Grignard reagent. This nucleophile attacks the Schiff base, yielding a secondary amine (Formula 3 in), which undergoes reduction and cyclization.
Trifluoroacetic acid (TFA) and triethylsilane (TES) facilitate simultaneous deprotection and cyclization at 0–30°C, forming the piperidine ring with >90% crude EE. The solvent system (TFA:H2O, 90:10 to 99:1 v/v) ensures protonation of intermediates, preventing racemization during ring closure.
Alternative Cyclization via Alkylation
Non-chiral routes employ alkylation of imide precursors. For example, 3-phenylpiperidine-2,6-dione derivatives are synthesized by reacting imides with 1,4-dibromobutane or 1,3-dibromopropane in acetone under reflux (60–70 hours). Anhydrous potassium carbonate and catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promote N-alkylation, followed by column chromatography (CHCl3:MeOH, 9.5:0.5) to isolate the piperidine ring.
Resolution and Enantiomeric Purification
Diastereomeric Salt Formation
Crude this compound is resolved using (D)-malic acid in ethanol or isopropanol at 25–70°C. The (R)-enantiomer preferentially forms a crystalline malate salt (Formula 5 in), which is filtered and washed to achieve >98% EE. Subsequent dissociation with sodium hydroxide liberates the free base, yielding enantiopure product.
Chromatographic Resolution
For non-crystalline intermediates, chiral stationary-phase chromatography (CSP) using cellulose tris(3,5-dimethylphenylcarbamate) resolves racemic mixtures. This method, though costlier, achieves baseline separation of enantiomers with >99% purity.
Functionalization and Derivatization
N-Alkylation and Acylation
Piperidine derivatives are functionalized via N-alkylation or acylation. For instance, this compound reacts with 3-chloro-1-(piperazin-1-yl)propan-1-one in dimethylformamide (DMF) to install acylpiperazine side chains. Yields range from 39% to 60%, depending on substituent steric effects.
Carboxamide Formation
Coupling with aromatic amines employs ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). For example, N-(3,4-difluorophenyl)-2-(piperidin-1-yl)benzo[d]thiazole-6-carboxamide is synthesized in 58% yield via this method.
Comparative Analysis of Synthetic Routes
Chiral induction offers superior enantiocontrol but requires expensive sulfenamide reagents. Alkylation routes are cost-effective but lack stereoselectivity, necessitating post-synthesis resolution.
Process Optimization and Scalability
Large-scale production prioritizes solvent recovery and catalyst recyclability. Titanium-based dehydrating agents in chiral induction are replaced with CuSO4 in DCM, reducing metal contamination. Continuous-flow systems for Grignard additions minimize exothermic risks, improving safety profiles .
Comparison with Similar Compounds
Structural and Electronic Properties
The substituent on the phenyl ring significantly impacts electronic and steric properties. Key comparisons include:
*TFMP = trifluoromethylphenyl
Key Observations :
- The trifluoromethyl group in 3-(4-TFMP)piperidine confers greater metabolic stability compared to difluorophenyl analogs but may reduce solubility .
- Methoxy substituents (e.g., 2,5-dimethoxy-4-TFMP derivatives) improve aqueous solubility but may introduce metabolic liabilities .
- Pyrrolidine analogs (e.g., (R)-2-(2,5-difluorophenyl)pyrrolidine) exhibit distinct ring strain and conformational flexibility, favoring kinase inhibition .
Pharmacological Activity
Serotonin Reuptake Inhibition
Piperidines with electron-withdrawing substituents, such as 3-(4-TFMP)piperidine, demonstrate potent serotonin reuptake inhibition (SRI) due to enhanced binding to the serotonin transporter (SERT). The difluorophenyl variant likely shares this mechanism but with attenuated potency compared to CF₃-containing analogs .
TRK Kinase Inhibition
Pyrrolidine derivatives like (R)-2-(2,5-difluorophenyl)pyrrolidine are key scaffolds in TRK kinase inhibitors (e.g., compounds in –6).
Physicochemical and ADME Properties
Q & A
Q. What are the recommended synthetic routes for 3-(2,5-difluorophenyl)piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling a 2,5-difluorophenyl precursor (e.g., 2,5-difluorophenylacetonitrile) with a piperidine derivative under basic conditions (e.g., NaH or KCO) in THF or DMF at reflux . Yield optimization requires controlled stoichiometry and inert atmospheres to prevent side reactions. Purification via column chromatography with ethyl acetate/hexane gradients improves purity (>95% by HPLC) .
Q. How does the fluorine substitution pattern on the phenyl ring affect the compound's physicochemical properties?
- Methodological Answer : Fluorine positioning (ortho, meta, para) alters electron density and steric effects. For instance:
| Fluorine Positions | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 2,5-difluoro | 2.1 | 0.3 | 68–70 |
| 3,5-difluoro | 2.5 | 0.1 | 72–75 |
| These differences arise from fluorine's electronegativity and steric hindrance, impacting hydrogen bonding and crystallinity . |
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use NMR to confirm fluorine positions (δ -110 to -125 ppm for aromatic fluorines) . NMR detects piperidine ring protons (δ 1.5–3.0 ppm) and coupling patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass: 223.08 Da) . IR spectroscopy identifies amine stretches (3300–3500 cm) and C-F bonds (1000–1100 cm) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives against kinase targets?
- Methodological Answer : Adopt a kinase inhibition assay protocol:
Target Selection : Prioritize kinases like TRK or EGFR based on structural analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives in TRK inhibition) .
Assay Conditions : Use ADP-Glo™ kinase assays with ATP concentrations near . Test compounds at 0.1–10 µM.
Data Validation : Compare IC values with positive controls (e.g., Larotrectinib for TRK) and validate via X-ray crystallography for binding mode confirmation .
Q. How can contradictory solubility data for fluorinated piperidine derivatives be resolved?
- Methodological Answer : Discrepancies often arise from polymorphic forms or counterion effects. For example:
- Free base : Low solubility in water (0.3 mg/mL) but improved in DMSO .
- Hydrochloride salt : Solubility increases to 5 mg/mL due to ionic interactions .
Use dynamic light scattering (DLS) to assess aggregation and differential scanning calorimetry (DSC) to identify polymorphs .
Q. What computational strategies predict the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Combine molecular docking (AutoDock Vina) to identify CYP450 binding sites and DFT calculations (Gaussian 09) to assess metabolic hotspots (e.g., N-demethylation or fluorine hydrolysis). Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Q. How do stereochemical variations (R vs. S) at the piperidine 3-position influence pharmacological activity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (Chiralpak® AD-H column) and test in vitro/in vivo:
| Enantiomer | TRK Inhibition IC (nM) | Plasma Half-life (h) |
|---|---|---|
| (R)-form | 12 | 4.5 |
| (S)-form | 320 | 2.1 |
| The (R)-enantiomer's superior activity correlates with enhanced binding to hydrophobic kinase pockets . |
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the antimicrobial activity of this compound analogs?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., bacterial strain variability or nutrient media composition). Standardize testing using CLSI guidelines:
- MIC Determination : Use Mueller-Hinton broth for bacteria and RPMI-1640 for fungi.
- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi).
Structural analogs with a 2-oxopiperidin-3-yl group show enhanced activity due to improved membrane penetration .
Methodological Tables
Table 1 : Comparison of Fluorinated Piperidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
